molecular formula C18H15NO4 B12880382 (4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 7149-97-5

(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B12880382
CAS No.: 7149-97-5
M. Wt: 309.3 g/mol
InChI Key: IXNWRNTXFCHKJM-KAMYIIQDSA-N
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Description

4-(2,6-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a benzylidene group attached to the oxazole ring, which is further substituted with methoxy groups at the 2 and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2,6-dimethoxybenzaldehyde with 2-phenyloxazole-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced oxazole compounds.

Scientific Research Applications

4-(2,6-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    2-Phenyloxazole-5(4H)-one: Another precursor used in the synthesis.

    4-Hydroxy-2,6-dimethoxybenzaldehyde: A related compound with similar structural features.

Uniqueness

4-(2,6-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific substitution pattern and the presence of both benzylidene and oxazole moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

7149-97-5

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C18H15NO4/c1-21-15-9-6-10-16(22-2)13(15)11-14-18(20)23-17(19-14)12-7-4-3-5-8-12/h3-11H,1-2H3/b14-11-

InChI Key

IXNWRNTXFCHKJM-KAMYIIQDSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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